molecular formula C21H18N4O4 B4472728 N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE

N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE

Cat. No.: B4472728
M. Wt: 390.4 g/mol
InChI Key: XFWOTYSJYDAFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[4,3-b]naphthyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-b]naphthyridine core, followed by the introduction of the hydroxyethyl group and the phenylacetamide moiety. Common reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrido[4,3-b]naphthyridine core can be reduced to alcohols.

    Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)acetamide: A simpler analog with similar functional groups.

    N-(2-Hydroxyphenyl)acetamide: Another analog with a hydroxyphenyl group instead of the pyrido[4,3-b]naphthyridine core.

Uniqueness

N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE is unique due to its complex structure and the presence of the pyrido[4,3-b]naphthyridine core, which imparts distinct biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-[4-[8-(2-hydroxyethyl)-1,9-dioxopyrido[4,3-b][1,6]naphthyridin-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13(27)22-14-2-4-15(5-3-14)25-9-7-19-17(21(25)29)12-16-18(23-19)6-8-24(10-11-26)20(16)28/h2-9,12,26H,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWOTYSJYDAFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE
Reactant of Route 5
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE
Reactant of Route 6
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.